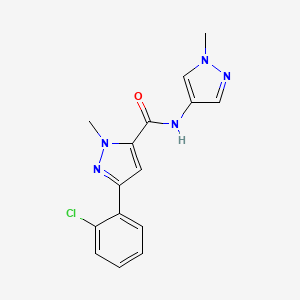

3-(2-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

3-(2-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

3-(2-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as:

1-methyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the chlorophenyl group, resulting in different chemical and biological properties.

2-chlorophenyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the methyl group on the pyrazole ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 3-(2-chlorophenyl)-1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory, analgesic, and other relevant biological activities supported by recent research findings.

- Molecular Formula : C18H16ClN3O

- Molecular Weight : 357.79 g/mol

- CAS Number : Not specified in the results but can be derived from its structure.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . The following findings summarize its effects:

- Inhibition of COX Enzymes : The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for the inflammatory response. In vitro studies reported IC50 values ranging from 0.02 to 0.04 μM for various pyrazole derivatives, indicating strong anti-inflammatory properties compared to standard anti-inflammatory drugs like diclofenac .

- Carrageenan-induced Edema Model : In vivo assessments using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation, with efficacy comparable to established anti-inflammatory agents .

Analgesic Activity

The analgesic properties of pyrazole derivatives have also been explored:

- Pain Models : Compounds similar to this compound have shown promising results in various pain models, indicating their potential as analgesics. The mechanism is believed to involve the inhibition of pain mediators such as prostaglandins .

Antimicrobial Activity

Emerging research suggests that pyrazole derivatives may possess antimicrobial properties:

- Antifungal and Antibacterial Studies : Some studies indicate that related compounds exhibit significant antifungal activity with minimum inhibitory concentration (MIC) values lower than those of traditional antifungals like ketoconazole . This suggests a potential application in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substitution | Enhances COX-2 selectivity |

| Methyl Groups | Improve solubility and bioavailability |

| Carboxamide Functionality | Contributes to anti-inflammatory effects |

The presence of a chlorine atom at the 2-position on the phenyl ring has been associated with enhanced potency against COX enzymes, while methyl substitutions appear to improve pharmacokinetic properties .

Study 1: In Vitro Analysis of Pyrazole Derivatives

In a comparative study, several pyrazole derivatives were synthesized and screened for their COX inhibitory activity. The compound exhibited an IC50 value comparable to celecoxib, a well-known COX-2 inhibitor, demonstrating its potential as a therapeutic agent in inflammatory disorders .

Study 2: Histopathological Safety Assessment

A histopathological study was conducted on rats treated with various pyrazole derivatives. Results indicated minimal degenerative changes in vital organs, suggesting that these compounds may have favorable safety profiles for long-term use compared to traditional NSAIDs .

Properties

Molecular Formula |

C15H14ClN5O |

|---|---|

Molecular Weight |

315.76 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-2-methyl-N-(1-methylpyrazol-4-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H14ClN5O/c1-20-9-10(8-17-20)18-15(22)14-7-13(19-21(14)2)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,18,22) |

InChI Key |

HNQKLERHNAFJEL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.